Methyl 1,2,3,4-tetrahydroacridine-9-carboxylate
Overview
Description
Methyl 1,2,3,4-tetrahydroacridine-9-carboxylate is a derivative of acridine, a heterocyclic organic compound known for its wide range of applications in medicinal chemistry and material science. This compound is particularly noted for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities .
Mechanism of Action
Target of Action
Methyl 1,2,3,4-tetrahydroacridine-9-carboxylate, a derivative of acridine, has been actively researched over the years as a prospective therapeutic agent for a wide range of disorders . The primary targets of this compound are enzymes such as acetylcholinesterase .
Mode of Action
The mode of action of this compound is primarily through the inhibition of acetylcholinesterase . This compound has been shown to have stronger inhibitory effects on acetylcholinesterase than their analogues . DNA intercalation, along with its subsequent impacts on biological processes involving DNA and related enzymes, is also a principal mode of action of acridine derivatives .
Biochemical Pathways
The inhibition of acetylcholinesterase by this compound affects the cholinergic pathway. This results in an increase in the concentration of acetylcholine, a neurotransmitter, in the brain . This compound’s ability to cross the blood-brain barrier further enhances its effects on the cholinergic pathway .
Pharmacokinetics
Its ability to cross the blood-brain barrier suggests that it has good bioavailability in the brain .
Result of Action
The inhibition of acetylcholinesterase by this compound leads to an increase in the concentration of acetylcholine in the brain. This can result in improved cognitive function, making this compound a potential therapeutic agent for disorders like Alzheimer’s disease .
Biochemical Analysis
Biochemical Properties
Methyl 1,2,3,4-tetrahydroacridine-9-carboxylate plays a significant role in biochemical reactions, primarily through its interactions with DNA and related enzymes. It is known to intercalate into double-stranded DNA, a process driven by charge transfer and π-stacking interactions . This intercalation can disrupt the helical structure of DNA, affecting various biological processes. The compound also interacts with enzymes such as topoisomerases, which are involved in DNA replication and repair . These interactions can inhibit the activity of these enzymes, leading to potential therapeutic effects in cancer treatment.
Cellular Effects
This compound has been shown to exert significant effects on various types of cells and cellular processes. In cancer cells, it can induce cytotoxicity by intercalating into DNA and disrupting essential cellular functions . This disruption can lead to apoptosis, or programmed cell death, which is a desirable outcome in cancer therapy. Additionally, the compound can influence cell signaling pathways and gene expression, further contributing to its anti-cancer effects . In neurodegenerative diseases, it may help protect neurons by inhibiting enzymes that break down neurotransmitters .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, the compound binds to DNA through intercalation, which can inhibit the activity of DNA-related enzymes such as topoisomerases . This inhibition can prevent DNA replication and repair, leading to cell death in rapidly dividing cancer cells. Additionally, the compound can inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine . This inhibition can increase acetylcholine levels in the brain, potentially providing therapeutic benefits in neurodegenerative diseases.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can remain stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has shown that it can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and continued disruption of DNA processes .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or protecting neurons . At higher doses, it can cause toxic or adverse effects, including damage to healthy cells and tissues . Threshold effects have been observed, where the compound’s efficacy increases with dosage up to a certain point, beyond which toxicity becomes a concern .
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound can undergo phase I metabolic reactions, including oxidation and reduction, which are catalyzed by enzymes such as cytochrome P450 . These reactions can produce metabolites that may have different biological activities compared to the parent compound. Additionally, the compound can affect metabolic flux and metabolite levels, potentially influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, it can accumulate in specific compartments, such as the nucleus, where it exerts its effects on DNA and related enzymes . The compound’s distribution can also be influenced by its chemical properties, such as solubility and stability .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is known to localize in the nucleus, where it can intercalate into DNA and inhibit the activity of DNA-related enzymes . Additionally, it may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance the compound’s efficacy by ensuring that it reaches its intended targets within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1,2,3,4-tetrahydroacridine-9-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of anthranilic acid with cyclohexanone, followed by chlorination and subsequent condensation with hydrazine hydrate .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors are employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Methyl 1,2,3,4-tetrahydroacridine-9-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acridine ring, using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of acridone derivatives.
Reduction: Formation of tetrahydroacridine derivatives.
Substitution: Formation of various substituted acridine derivatives.
Scientific Research Applications
Methyl 1,2,3,4-tetrahydroacridine-9-carboxylate has a broad spectrum of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex acridine derivatives.
Industry: Utilized in the development of corrosion inhibitors for protecting metal surfaces.
Comparison with Similar Compounds
9-Amino-1,2,3,4-tetrahydroacridine: Known for its use in treating Alzheimer’s disease.
2-Methyl-9-phenyl-1,2,3,4-tetrahydroacridine: Studied for its anticorrosion properties
Uniqueness: Methyl 1,2,3,4-tetrahydroacridine-9-carboxylate stands out due to its specific substitution pattern, which enhances its ability to intercalate DNA and its potential therapeutic applications. Its versatility in undergoing various chemical reactions also makes it a valuable compound for synthetic chemistry .
Properties
IUPAC Name |
methyl 1,2,3,4-tetrahydroacridine-9-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-18-15(17)14-10-6-2-4-8-12(10)16-13-9-5-3-7-11(13)14/h2,4,6,8H,3,5,7,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIINMWIYQHIFQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CCCCC2=NC3=CC=CC=C31 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55618-86-5 | |
Record name | METHYL 1,2,3,4-TETRAHYDRO-9-ACRIDINECARBOXYLATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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